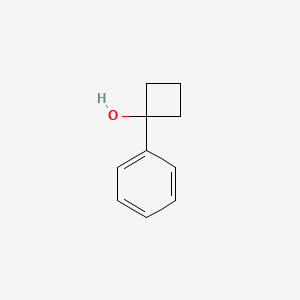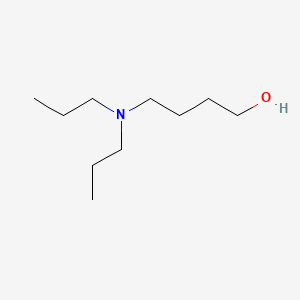
4-Di-N-Propylamino-1-Butanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-Di-N-Propylamino-1-Butanol is an organic compound with the molecular formula C10H23NO. It is a derivative of butanol, where the hydroxyl group is attached to the fourth carbon atom, and a dipropylamino group is attached to the same carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
4-Di-N-Propylamino-1-Butanol can be synthesized through several methods. One common synthetic route involves the reaction of 4-chloro-1-butanol with dipropylamine. The reaction typically occurs under controlled conditions, such as in the presence of a base like sodium hydroxide, to facilitate the substitution reaction .
Industrial Production Methods
In industrial settings, the production of 1-butanol, 4-dipropylamino- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to ensure high yield and purity. The process may include steps like distillation and purification to isolate the desired product .
化学反応の分析
Types of Reactions
4-Di-N-Propylamino-1-Butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form different alcohols or amines.
Substitution: The dipropylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols or amines .
科学的研究の応用
4-Di-N-Propylamino-1-Butanol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: The compound is studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the manufacture of various industrial products, including solvents and coatings.
作用機序
The mechanism of action of 1-butanol, 4-dipropylamino- involves its interaction with specific molecular targets. The dipropylamino group can interact with various enzymes and receptors, modulating their activity. The hydroxyl group may also participate in hydrogen bonding and other interactions, influencing the compound’s overall effects .
類似化合物との比較
Similar Compounds
4-Amino-1-butanol: Similar in structure but with an amino group instead of a dipropylamino group.
6-Amino-1-hexanol: A longer-chain analog with an amino group.
5-Amino-1-pentanol: Another analog with an amino group and a different chain length.
Uniqueness
4-Di-N-Propylamino-1-Butanol is unique due to the presence of the dipropylamino group, which imparts distinct chemical and biological properties. This makes it valuable for specific applications where other similar compounds may not be as effective .
特性
CAS番号 |
70289-17-7 |
|---|---|
分子式 |
C10H23NO |
分子量 |
173.3 g/mol |
IUPAC名 |
4-(dipropylamino)butan-1-ol |
InChI |
InChI=1S/C10H23NO/c1-3-7-11(8-4-2)9-5-6-10-12/h12H,3-10H2,1-2H3 |
InChIキー |
KYNWWRBJIBSVBX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)CCCCO |
正規SMILES |
CCCN(CCC)CCCCO |
| 70289-17-7 | |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
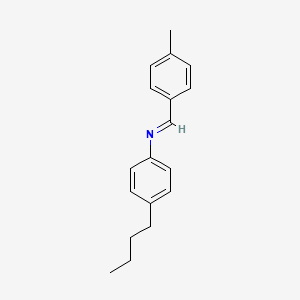
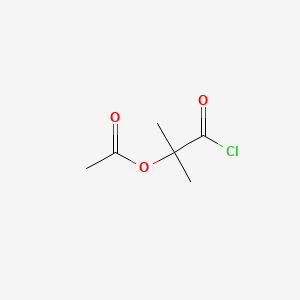
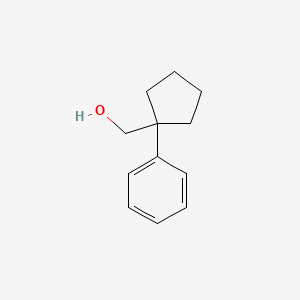
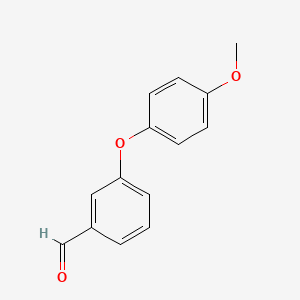
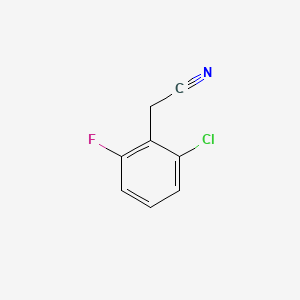

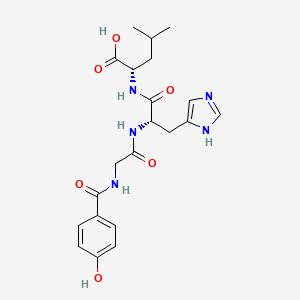

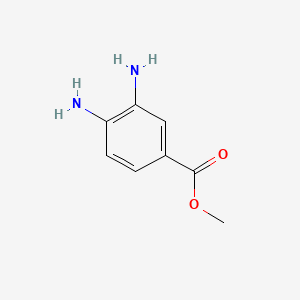

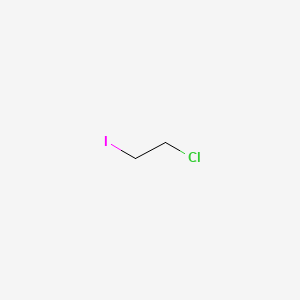
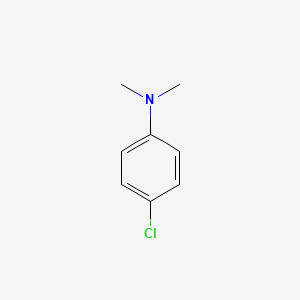
![Bicyclo[3.2.1]oct-2-ene](/img/structure/B1360247.png)
